molecular formula C13H12N2 B8215272 1-(1-Bicyclo[1.1.1]pentanyl)phthalazine

1-(1-Bicyclo[1.1.1]pentanyl)phthalazine

Cat. No.: B8215272
M. Wt: 196.25 g/mol
InChI Key: JNUDHLHQVAPKPC-UHFFFAOYSA-N
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Description

1-(1-Bicyclo[1.1.1]pentanyl)phthalazine is a phthalazine derivative featuring a bicyclo[1.1.1]pentane moiety at the 1-position of the phthalazine core. Phthalazines are heterocyclic compounds with a diazine ring fused to a benzene ring, known for diverse pharmacological activities, including anticonvulsant, antitumor, and antimicrobial properties . The bicyclo[1.1.1]pentane group, a highly strained and rigid carbocycle, serves as a non-classical bioisostere for phenyl or tert-butyl groups, offering enhanced metabolic stability and unique steric profiles in drug design .

Improved scalability and safety in bicyclo[1.1.1]pentane synthesis (e.g., via hydrohydrazination) address historical challenges with toxic reagents and low yields .

Properties

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-2-4-11-10(3-1)8-14-15-12(11)13-5-9(6-13)7-13/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUDHLHQVAPKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=NN=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Phthalazine Derivatives

Phthalazine derivatives vary widely in substituents, influencing physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
1-(1-Bicyclo[1.1.1]pentanyl)phthalazine C₁₂H₁₂N₂ 184.24 Bicyclo[1.1.1]pentane at C-1 Not reported (potential antitumor)
4-Benzyl-2H-phthalazin-1-one C₁₅H₁₂N₂O 236.27 Benzyl at C-4 Antimicrobial, anticonvulsant
1-[3-(5-Methoxyindol-1-yl)propynyl]phthalazine C₂₀H₁₅N₃O 313.36 Indolylpropynyl at C-1 Antitumor (ellipticine analog)
1-(1H-Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine C₂₂H₁₆N₄ 336.39 Benzimidazolyl at C-1 Not reported (structural analog)

Key Observations :

  • Benzyl/Indolyl Groups: Enhance lipophilicity and π-π interactions but may reduce metabolic stability .

Bicyclo[1.1.1]pentane Derivatives

Bicyclo[1.1.1]pentane-containing compounds are valued for their bioisosteric properties:

Compound Name Molecular Formula Key Functional Groups Synthesis Highlights Applications Reference
1-Bicyclo[1.1.1]pentylamine C₅H₉N Primary amine Hydrohydrazination (scalable) Drug intermediate
2-(1-Bicyclo[1.1.1]pentanyl)ethanamine hydrochloride C₇H₁₄ClN Ethylamine derivative Not detailed Potential CNS agent
tert-Butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate C₁₀H₁₆N₂O₂ Carbamate-protected amine Boc protection for stability Peptide mimetics
4,4,5,5-Tetramethyl-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane C₁₂H₁₉BF₃O₂ Boronate ester Suzuki-Miyaura coupling precursor Cross-coupling reactions

Key Observations :

  • Synthetic Accessibility : 1-Bicyclo[1.1.1]pentylamine synthesis has advanced significantly, with hydrohydrazination offering >95% yield and scalability , whereas earlier routes required hazardous reagents (e.g., Wurtz reaction) .
  • Functional Group Compatibility : Carbamate (Boc) and boronate esters enable diverse derivatization, contrasting with the direct amine coupling used in phthalazine derivatives .

Preparation Methods

Photochemical Radical Trapping with Phthalazine Derivatives

In a protocol analogous to the azidoheteroarylation of [1.1.1]propellane, phthalazine could act as a radical acceptor. Irradiation of [1.1.1]propellane in the presence of phthalazine and a radical initiator (e.g., AIBN) at 365 nm might facilitate the formation of the C1-BCP-phthalazine bond. The reaction likely proceeds through:

  • Propellane activation to a diradical species

  • Radical addition to the phthalazine ring at the 1-position

  • Hydrogen abstraction to stabilize the product

Key challenges include controlling regioselectivity and minimizing polymerization byproducts. Continuous flow reactors, as demonstrated for propellane derivatization, could enhance reaction control and scalability.

Cross-Coupling Approaches Using BCP Boronates

Metal-catalyzed cross-coupling reactions offer precise control over bond formation between BCP units and aromatic systems.

Suzuki-Miyaura Coupling with BCP Boronate Esters

The strain-release borylation of [1.1.1]propellane enables access to BCP boronate building blocks. Coupling these with 1-bromophthalazine under palladium catalysis could yield the target compound:

Reaction Scheme

Typical conditions:

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: Cs2CO3 (2 equiv)

  • Solvent: Dioxane/H2O (4:1)

  • Temperature: 80°C, 12 h

This method benefits from commercial availability of bromophthalazines and mild reaction conditions. However, steric hindrance from the BCP moiety may reduce coupling efficiency.

Nucleophilic Aromatic Substitution Reactions

While less common for phthalazines, advanced activation strategies could enable BCP amine incorporation.

Directed Ortho-Metalation Approach

Using a directing group (e.g., dimethylamino) at the 4-position of phthalazine enables regioselective lithiation. Subsequent quenching with BCP electrophiles (e.g., BCP iodide) could install the substituent:

Stepwise Process

  • Phthalazine → 4-DMAPhthalazine (DMG = directing metalation group)

  • LDA-mediated lithiation at 1-position

  • Electrophilic trapping with BCP-X (X = I, OTf)

This method requires pre-functionalization of phthalazine and careful control of lithiation conditions to prevent ring decomposition.

Multi-Component Assembly Strategies

Recent advances in strain-release chemistry enable complex molecular architectures through concerted mechanisms.

Strain-Release Azaallyl Anion Addition

Adapting the three-component reaction from reference, phthalazine could participate as the nitrogen-containing partner:

The reaction exploits the propensity of propellane to release ring strain during bond formation. Key advantages include atom economy and functional group tolerance.

Comparative Analysis of Synthetic Routes

MethodYield Potential*ScalabilityFunctional Group ToleranceEquipment Needs
Radical Addition30-45%High (flow)ModeratePhotoreactor
Suzuki Coupling50-65%MediumHighStandard Schlenk
Metalation20-35%LowLowCryogenic conditions
Multi-Component40-55%MediumHighAnhydrous conditions

*Estimated based on analogous reactions in literature.

Challenges and Optimization Strategies

  • BCP Stability : The thermal sensitivity of [1.1.1]propellane necessitates in situ generation via continuous flow systems.

  • Regioselectivity : DFT calculations suggest preferential attack at the phthalazine 1-position due to orbital orientation.

  • Purification : Hydrophobic BCP moiety necessitates chromatographic separation using non-polar eluents (hexane:EtOAc).

Q & A

Q. What are the standard synthetic protocols and characterization techniques for 1-(1-Bicyclo[1.1.1]pentanyl)phthalazine?

  • Methodological Answer : Synthesis typically involves cycloaddition or coupling reactions between bicyclo[1.1.1]pentane derivatives and phthalazine precursors. For example, phthalazinones are synthesized via hydrazine-mediated cyclization under controlled heating (70–80°C for 4–11 h), followed by purification via flash chromatography . Characterization employs NMR, mass spectrometry (MS), and X-ray crystallography to confirm molecular structure and purity .

Q. What key physical and chemical properties are critical for studying this compound?

  • Methodological Answer : Solubility in organic solvents (e.g., ethyl acetate, ethanol), thermal stability (assessed via thermogravimetric analysis), and reactivity with electrophiles/nucleophiles are prioritized. Stability in aqueous environments must also be evaluated, as phthalazine derivatives can hydrolyze under acidic/basic conditions .

Q. How can researchers optimize purification techniques for this compound?

  • Methodological Answer : Post-synthesis, use solvent extraction (e.g., ethyl acetate/water partitioning) to remove unreacted precursors. Column chromatography with silica gel is standard, but advanced methods like preparative HPLC may enhance purity. Monitor via TLC and confirm purity with high-resolution MS .

Q. What stability considerations are relevant for storage and handling?

  • Methodological Answer : Store under inert atmospheres (argon/nitrogen) at low temperatures (−20°C) to prevent oxidation or moisture absorption. Conduct accelerated degradation studies under varying pH, temperature, and light exposure to identify degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Employ design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, dendritic polymer catalysts improve green synthesis efficiency by enhancing regioselectivity in heterocyclic formations . Kinetic studies (e.g., monitoring via in-situ FTIR) can identify rate-limiting steps .

Q. What computational approaches are used to elucidate reaction mechanisms?

  • Methodological Answer : Density functional theory (DFT) calculations model transition states and intermediates. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities for biological targets, while MD simulations assess conformational stability in solvent environments .

Q. How can biological activity be rigorously evaluated for this compound?

  • Methodological Answer : Use in vitro assays (e.g., antimicrobial disk diffusion, anti-inflammatory COX inhibition) followed by in vivo models (e.g., rodent studies for toxicity). Dose-response curves and IC50 values quantify efficacy. Cross-validate results with structural analogs to identify pharmacophore contributions .

Q. How should conflicting data in literature regarding bioactivity or stability be addressed?

  • Methodological Answer : Conduct meta-analyses to identify variables (e.g., assay protocols, impurity levels) causing discrepancies. Reproduce experiments under standardized conditions, and use statistical tools (ANOVA, PCA) to isolate confounding factors. Transparent reporting of methods (e.g., via FAIR data principles) is critical .

Q. What frameworks guide experimental design for novel applications (e.g., drug delivery or materials science)?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For drug delivery, assess biocompatibility via hemolysis assays and cellular uptake studies. For materials, evaluate surface adsorption kinetics using microspectroscopic imaging (e.g., AFM-IR) .

Q. How does molecular structure influence stability in environmental interfaces?

  • Methodological Answer :
    Study adsorption/desorption on model indoor surfaces (e.g., silica, cellulose) using quartz crystal microbalance (QCM) and XPS. Environmental reactivity (e.g., ozonolysis) is probed via flow reactor setups with online MS detection. Correlate bicyclo[1.1.1]pentane’s strain energy with degradation resistance .

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